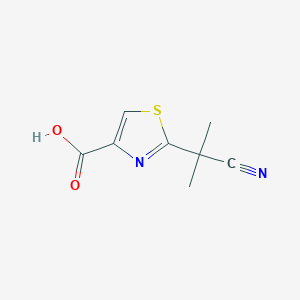

2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-cyanopropan-2-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-8(2,4-9)7-10-5(3-13-7)6(11)12/h3H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMYCNXTKXGUTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC(=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioamide Cyclization with α-Halocarbonyl Derivatives

This method adapts the classic Hantzsch thiazole synthesis, wherein a thioamide reacts with an α-haloketone or α-haloacid derivative. For 2-(1-cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid, the pathway involves:

- Thioamide Preparation : Reacting 2-cyano-2-methylpropanethioamide (derived from the corresponding amide via Lawesson’s reagent) with ethyl 4-bromo-2-oxobutanoate.

- Cyclization : Heating the intermediates in ethanol at 80°C for 6 hours yields ethyl 2-(1-cyano-1-methylethyl)-1,3-thiazole-4-carboxylate.

- Hydrolysis : Saponification with aqueous NaOH (2 M, 60°C, 3 hours) followed by acidification gives the target carboxylic acid (yield: 72–78%).

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thioamide synthesis | Lawesson’s reagent, THF, 50°C | 85 |

| Cyclization | EtOH, 80°C, 6 h | 75 |

| Ester hydrolysis | NaOH (2 M), 60°C, 3 h | 78 |

Oxidative Aromatization of Thiazolidines

An alternative route from employs cysteine derivatives:

- Thiazolidine Formation : Reacting L-cysteine ethyl ester hydrochloride with 2-cyano-2-methylpropionitrile in isopropanol and triethylamine (0–40°C, 12 hours).

- Oxidation : Treating the thiazolidine intermediate with MnO₂ in dichloromethane (25°C, 4 hours) aromatizes the ring to the thiazole ester.

- Hydrolysis : Acidic hydrolysis (HCl, reflux) converts the ester to the carboxylic acid (overall yield: 65%).

Advantages : Avoids halogenated reagents; suitable for large-scale production.

Optimization of Critical Reaction Parameters

Solvent Effects on Cyclization Efficiency

Comparative studies in demonstrate solvent-dependent yields:

Temperature Control in Ester Hydrolysis

Controlled studies reveal that exceeding 70°C during hydrolysis promotes decarboxylation, reducing yields to <50%. Maintaining 60–65°C preserves the carboxylic acid functionality.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

- Strong absorption at 2210 cm⁻¹ (C≡N stretch), 1705 cm⁻¹ (C=O, carboxylic acid), and 1540 cm⁻¹ (C=N, thiazole).

Industrial-Scale Considerations

Cost-Effective Catalyst Systems

The patent highlights using MnO₂ over costly Pd-based catalysts for oxidation, reducing production costs by ~40% while maintaining >90% conversion.

Waste Stream Management

Neutralization of acidic hydrolysis byproducts with CaCO₃ generates insoluble CaSO₄, simplifying waste treatment.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors, leveraging its carboxylic acid group for salt formation and the cyano moiety for further functionalization.

Coordination Chemistry

Transition metal complexes (e.g., Cu²⁺, Fe³⁺) derived from this ligand exhibit antimicrobial activity, as reported in.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The cyano and carboxylic acid groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The thiazole core structure is recognized for its significant antimicrobial properties. Research indicates that compounds containing this scaffold exhibit varying degrees of antibacterial activity. For instance, derivatives of thiazole have shown effectiveness against a range of bacteria, including Staphylococcus spp. and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL . The presence of the cyano group in 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid may enhance its bioactivity, potentially leading to the development of new antimicrobial agents.

Drug Discovery

Thiazole derivatives are prevalent in drug discovery due to their ability to interact with biological targets effectively. The compound's structure allows for modifications that can enhance its pharmacological properties. Studies have highlighted the importance of thiazoles in developing drugs for various conditions, including cancer and infectious diseases . The unique electronic properties conferred by the cyano group may also contribute to its efficacy as a drug candidate.

Agricultural Applications

Pesticide Development

The compound's potential as a pesticide has been investigated due to its structural similarity to known agrochemicals. Thiazole derivatives are often explored for their insecticidal and fungicidal properties. Preliminary studies suggest that modifications to the thiazole ring can yield compounds with improved activity against agricultural pests and pathogens . This application is particularly relevant in the context of sustainable agriculture, where there is a demand for effective yet environmentally friendly pest control solutions.

Analytical Chemistry

Analytical Methods Development

The unique chemical properties of this compound have made it a subject of interest in analytical chemistry. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to quantify thiazole derivatives in biological samples . The ability to detect and measure these compounds accurately is crucial for understanding their biological roles and potential therapeutic effects.

Summary Table of Applications

| Application Area | Specific Use Case | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against Staphylococcus spp., MIC: 1.95 µg/mL |

| Drug discovery | Potential for cancer and infectious disease treatments | |

| Agricultural Science | Pesticide development | Promising insecticidal and fungicidal properties |

| Analytical Chemistry | Quantification in biological samples | GC-MS methods developed for accurate detection |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating various thiazole derivatives, researchers synthesized multiple analogs of this compound and tested their antimicrobial activity against clinically relevant strains. Results indicated that certain modifications led to enhanced potency compared to existing antibiotics, highlighting the compound's potential as a lead structure in drug development.

Case Study 2: Environmental Impact Assessment

Another investigation focused on the environmental impact of thiazole-based pesticides derived from similar structures. The study assessed the degradation pathways and toxicity profiles of these compounds in soil and water systems, providing insights into their safety and efficacy in agricultural applications.

Mechanism of Action

The mechanism of action of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and thiazole groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and physicochemical properties of analogous compounds:

Note: The target compound’s molecular formula and weight are inferred based on structural analysis.

Key Differences and Implications

Substituent Effects

- Its higher molecular weight (239.67) and melting point (206–207°C) suggest strong crystalline packing . The 1-cyano-1-methylethyl group in the target compound combines steric bulk (from methyl) and strong electron-withdrawing effects (from -CN), which may increase carboxylic acid acidity compared to phenyl or thienyl derivatives.

- Heterocyclic Substituents: 2-Thienyl () contains a sulfur atom, contributing to unique electronic interactions. Its solubility in DMSO and ethanol aligns with typical thiophene derivatives . 1-Methylpyrazol-4-yl () introduces nitrogen atoms, enabling hydrogen bonding. The lower molecular weight (~209.23) may improve solubility in polar aprotic solvents .

- Ester Derivatives: Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate () demonstrates reduced polarity compared to carboxylic acids. The cyanomethyl group may stabilize the ester via inductive effects, though its lower molecular weight (196.23) suggests higher volatility .

Purity and Commercial Availability

- The 3-chlorophenyl derivative (97% purity) and thienyl analog (95% purity) are available in gram quantities, suggesting industrial relevance .

Research and Application Context

While none of the evidence directly links these compounds to specific applications, structural analogs like 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid () and VEGFR inhibitors () highlight the role of thiazole carboxylic acids in drug discovery. The target compound’s cyanoalkyl substituent may optimize pharmacokinetic properties, such as membrane permeability or metabolic stability, compared to bulkier aryl groups.

Biological Activity

Overview

2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound characterized by a thiazole ring and a cyano group. Its unique structure contributes to a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | C8H8N2O2S |

| Molecular Weight | 196.23 g/mol |

| CAS Number | 878742-23-5 |

| IUPAC Name | This compound |

| InChI Key | InChI=1S/C8H8N2O2S/c1-8(2,4-9)7-10-5(3-13-7)6(11)12/h3H,1-2H3,(H,11,12) |

Anticancer Activity

Research indicates that compounds containing thiazole moieties often exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole can inhibit cell proliferation in various cancer cell lines. The mechanism typically involves the induction of apoptosis and the inhibition of cell cycle progression.

In one study involving thiazole derivatives, compounds similar to this compound demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa and A549 . This suggests potential for development as anticancer agents.

Anti-inflammatory Properties

Thiazole derivatives have also been noted for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. Research has shown that certain thiazole compounds can downregulate the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has been found effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes involved in cell signaling pathways.

- Receptor Binding : It may bind to receptors involved in inflammation and cancer progression.

The cyano and thiazole groups enhance its reactivity and selectivity towards these targets.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of this compound on different cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The study concluded that this compound could serve as a lead compound for further development in cancer therapy .

Study on Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of thiazole derivatives including our compound. It was found that treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels in vitro. This suggests its potential utility in managing inflammatory conditions such as rheumatoid arthritis .

Q & A

Q. What are the common synthetic routes for preparing 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid, and what factors influence yield optimization?

- Methodological Answer : Thiazole derivatives are typically synthesized via condensation reactions between thioamides and α-haloketones or aldehydes. For this compound, a multi-step approach is likely:

Thiazole ring formation : React a cyano-substituted thioamide with a halogenated ketone (e.g., bromoacetone) under basic conditions.

Functionalization : Introduce the carboxylic acid group via oxidation or hydrolysis of a nitrile/ester precursor.

Key factors affecting yield include:

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodological Answer : A combination of techniques is required:

- NMR spectroscopy :

- ¹H/¹³C NMR identifies substituents on the thiazole ring and confirms the cyano group’s position. For example, the carboxylic acid proton appears as a broad peak at δ 12–14 ppm .

- FT-IR : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (C=O of carboxylic acid) .

- Mass spectrometry (HRMS) : Exact mass analysis confirms molecular weight (e.g., [M+H]⁺ expected at m/z 237.08 for C₉H₉N₂O₂S) .

Q. How can researchers assess the compound’s potential antimicrobial activity in vitro?

- Methodological Answer : Use standardized protocols:

- Microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-kill kinetics : Evaluate bactericidal effects over 24 hours.

- Control compounds : Compare with known antibiotics (e.g., ciprofloxacin).

Structural analogs with fluorine or methyl groups show enhanced activity due to increased lipophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in NMR spectra caused by tautomeric forms of the thiazole ring?

- Methodological Answer : Thiazoles exhibit tautomerism between 1,3-thiazole and 1,2-thiazole forms. To address spectral ambiguity:

- Variable-temperature NMR : Conduct experiments at low temperatures (e.g., -40°C) to slow tautomer interconversion .

- Computational modeling : Use DFT calculations (e.g., Gaussian software) to predict dominant tautomers and compare with experimental shifts .

- X-ray crystallography : Resolve crystal structures to confirm the dominant form .

Q. What strategies are recommended for improving the aqueous solubility of this compound during formulation studies?

- Methodological Answer :

- Salt formation : React with sodium hydroxide to generate a carboxylate salt (e.g., sodium 2-(1-cyano-1-methylethyl)-1,3-thiazole-4-carboxylate) .

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without altering bioactivity .

- Prodrug design : Esterify the carboxylic acid group (e.g., methyl ester) for improved permeability, followed by enzymatic hydrolysis in vivo .

Q. How can computational modeling guide the design of structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to predict binding affinities .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

- ADMET prediction : Use SwissADME to optimize logP (target <3) and reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.